Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring with a methyl group and a hydroxymethyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 2-methylpyrrolidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction is then followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 2-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Trans-(2-methylpyrrolidin-3-yl)methanol hydrochloride
- 2-methylpyrrolidine
- 3-hydroxymethylpyrrolidine
Uniqueness
Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration may result in different biological activities and chemical properties compared to its trans counterpart and other similar compounds.
Properties
IUPAC Name |
[(2R,3R)-2-methylpyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(4-8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSCPSGLCWAQT-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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